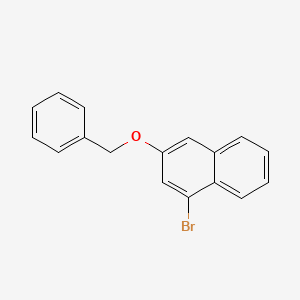

3-(Benzyloxy)-1-bromonaphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Chemical Science

The strategic functionalization of the naphthalene scaffold has led to groundbreaking advancements across diverse scientific fields. From life-saving pharmaceuticals to next-generation electronics, these derivatives are integral to modern technology and medicine.

The naphthalene ring is a privileged scaffold in medicinal chemistry, forming the core structure (pharmacophore) of numerous biologically active molecules. Its derivatives are noted for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The metabolic activity of naphthalene is often linked to its transformation into reactive metabolites like epoxides and naphthoquinones, which can interact with cellular proteins to produce therapeutic effects. nih.gov Several naphthalene-based drugs have received FDA approval and are used clinically to treat a range of conditions. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Naphthalene-Based Drugs

| Drug Name | Therapeutic Class | Application |

| Naproxen | Non-steroidal anti-inflammatory drug (NSAID) | Treatment of pain, fever, and inflammation. nih.gov |

| Propranolol | Beta-blocker | Management of hypertension, angina, and other cardiovascular conditions. nih.govdrugbank.com |

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor (SNRI) | Treatment of major depressive disorder and anxiety. nih.govdrugbank.com |

| Terbinafine | Antifungal | Treatment of fungal infections of the skin and nails. mdpi.com |

| Bedaquiline | Diarylquinoline | Treatment of multidrug-resistant tuberculosis. nih.gov |

| Nafcillin | Penicillin antibiotic | Treatment of infections caused by penicillinase-producing staphylococci. mdpi.com |

Naphthalene derivatives are crucial in the development of advanced optical and electronic materials. Their inherent properties, such as high chemical and thermal stability, make them ideal candidates for use in organic electronics. gatech.edumdpi.com Specifically, Naphthalene diimides (NDIs) have emerged as a prominent class of n-type organic semiconductors. rsc.orgrsc.org These materials are integral components in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). gatech.edumdpi.com The planar structure and redox activity of the NDI core facilitate strong intermolecular π-π interactions, which are essential for efficient electron charge mobility. mdpi.comrsc.org Researchers can tune the electronic and optical properties of these materials through versatile synthetic routes, allowing for the creation of semiconductors with tailored characteristics for specific applications. gatech.edursc.org

Table 2: Naphthalene Diimides (NDIs) in Organic Electronics

| Application | Key Properties of NDI-based Materials |

| Organic Field-Effect Transistors (OFETs) | High electron mobility, excellent thermal and chemical stability, air stability. gatech.edumdpi.com |

| Organic Photovoltaics (OPVs) | Tunable absorption spectra, high electron affinity. gatech.edursc.org |

| Organic Electrochemical Transistors (OECTs) | Ionic and electronic transport properties, use as n-type active channel material. rsc.orgualberta.ca |

| Lithium-ion Batteries | Redox activity, stable discharge potentials. mdpi.com |

In the realm of asymmetric catalysis, which focuses on the selective synthesis of a single enantiomer of a chiral molecule, naphthalene derivatives play a pivotal role. The axially chiral biaryl compound 1,1'-bi-2-naphthol (B31242) (BINOL) is considered a "privileged ligand" due to its exceptional ability to transfer chirality in metal-catalyzed reactions. thieme-connect.commdpi.com The strategic placement of substituents on the BINOL framework allows for the fine-tuning of steric and electronic properties, leading to highly active and enantioselective catalysts. thieme-connect.comacs.org These chiral complexes are used in a wide array of chemical transformations, including additions, aldol (B89426) reactions, and Michael reactions, providing access to enantiomerically pure compounds that are often crucial for the pharmaceutical industry. thieme-connect.comrsc.org The development of modified and linked-BINOL ligands continues to expand the toolkit for creating unique and effective chiral environments for catalysis. acs.orgrsc.org

Overview of Bromonaphthalene Derivatives in Synthetic Organic Chemistry

Bromonaphthalenes, such as the titular 3-(Benzyloxy)-1-bromonaphthalene, are highly valuable intermediates in synthetic organic chemistry. The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent transformations, including cross-coupling reactions, lithiation, and the formation of Grignard reagents. wikipedia.org

The history of naphthalene chemistry began in the early 1820s with its isolation from coal tar. newworldencyclopedia.orgwikipedia.org Chemists soon discovered that naphthalene undergoes electrophilic aromatic substitution, such as halogenation, more readily than benzene (B151609). newworldencyclopedia.orgiptsalipur.org Early experiments showed that direct bromination of naphthalene proceeds even without a catalyst to yield 1-bromonaphthalene (B1665260) (also known as α-bromonaphthalene) as the primary product. wikipedia.orgiptsalipur.org This preference for substitution at the alpha (C1) position over the beta (C2) position is a key feature of naphthalene's reactivity. wikipedia.org Over time, methodologies were refined, employing solvents like carbon tetrachloride to better control the reaction conditions and improve yields. chemicalbook.comorgsyn.org These foundational studies established the basic principles of naphthalene halogenation, paving the way for more advanced synthetic applications. orgsyn.org

While traditional electrophilic substitution offers a direct route to certain substituted naphthalenes, modern synthetic chemistry demands more precise control over the position of functional groups (regioselectivity). wordpress.com Contemporary research has focused on developing sophisticated methods to achieve this. One of the most powerful strategies is directed ortho-metalation (DoM) . wikipedia.orgbaranlab.org In this technique, a directing metalation group (DMG), such as an amide or methoxy (B1213986) group, coordinates to an organolithium reagent. wikipedia.org This interaction directs the deprotonation (lithiation) to the adjacent ortho-position with high selectivity. baranlab.org The resulting aryllithium intermediate can then react with various electrophiles to install a new functional group precisely at the desired location. acs.orgnih.gov This method complements classical electrophilic aromatic substitution, providing access to substitution patterns that are difficult or impossible to obtain otherwise. acs.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-phenylmethoxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKAAXWQXBRAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Benzyloxy 1 Bromonaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromo group on the naphthalene (B1677914) core makes 3-(Benzyloxy)-1-bromonaphthalene an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for their efficiency and functional group tolerance. rhhz.net

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the assembly of complex carbon skeletons. This compound readily participates in several key palladium-catalyzed C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organohalides and organoboron compounds. nih.gov This reaction is valued for its mild conditions and the commercial availability and stability of the boronic acid and ester reagents. nih.govchemrxiv.org In the context of this compound, this reaction allows for the introduction of a wide array of aryl and vinyl substituents at the 1-position of the naphthalene ring.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an organoboronate, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboronate | Catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(OAc)2/JohnPhos | K2CO3 | DMF | 3-(Benzyloxy)-1-phenylnaphthalene | High | nih.gov |

| 3-Methoxybenzeneboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane | 3-(Benzyloxy)-1-(3-methoxyphenyl)naphthalene | ~10% | nih.gov |

This table presents illustrative examples of the Suzuki-Miyaura coupling reaction with different reagents and conditions.

Research has demonstrated the successful coupling of various arylboronic acids with benzylic phosphates, highlighting the versatility of the Suzuki-Miyaura reaction. organic-chemistry.org Microwave-assisted protocols have also been developed to shorten reaction times. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. For instance, the use of Pd(OAc)2 with a bulky electron-rich phosphine (B1218219) ligand like JohnPhos has been found to be effective. nih.gov

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgnih.gov This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org In the case of this compound, the Heck reaction enables the introduction of various alkenyl groups.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The stereoselectivity of the reaction often favors the formation of the trans-substituted alkene. nih.gov

Table 2: Heck Reaction of a Naphthalene Derivative

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 | AcONa | DMF | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | Not specified | nih.gov |

This table provides an example of a Heck reaction involving a naphthalene derivative, illustrating the general conditions used.

While specific examples with this compound are not detailed in the provided search results, the reactivity of similar aryl bromides suggests its applicability in Heck reactions. nih.gov The development of green Heck reaction protocols aims to use more environmentally friendly solvents and conditions. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgbeilstein-journals.org This reaction is a fundamental method for the synthesis of substituted alkynes, which are important building blocks in pharmaceuticals and materials science. beilstein-journals.org

For this compound, the Sonogashira coupling provides a direct route to 1-alkynylnaphthalene derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Table 3: Copper-Free Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 1-Bromonaphthalene (B1665260) | 2-Methyl-3-butyn-2-ol | Pd(OAc)2/SPhos | TBAF | THF | 4-(Naphthalen-1-yl)-2-methyl-3-butyn-2-ol | Good to Excellent | beilstein-journals.org |

| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)2/SPhos | TBAF | THF | 2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol | Good to Excellent | beilstein-journals.org |

This table showcases the versatility of the copper-free Sonogashira coupling with various aryl bromides.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts. beilstein-journals.org Furthermore, radical alkynylation methods have emerged as an alternative approach for the formation of C-C triple bonds under mild conditions. rsc.orgepfl.ch

Beyond the classical cross-coupling reactions, advanced palladium-catalyzed methods have been developed to address more challenging substrates and transformations. For instance, the denitrative Mizoroki-Heck reaction allows for the use of nitroarenes as coupling partners with unactivated alkenes. rsc.org While not directly involving this compound, these advanced methods highlight the ongoing evolution of palladium catalysis.

Another area of development is the reductive Heck reaction, which forges alkyl-aryl linkages from alkenes, offering a different retrosynthetic approach compared to traditional cross-coupling reactions. nih.gov

Carbon-Heteroatom Bond Formation

While the primary focus of the provided information is on carbon-carbon bond formation, transition metal-catalyzed reactions are also extensively used for the formation of carbon-heteroatom bonds. For instance, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Although specific examples with this compound are not available in the search results, the general reactivity of aryl bromides in such transformations suggests its potential as a substrate for forming C-N, C-O, and C-S bonds.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen (C-N) bonds, involving the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the aryl bromide at the C-1 position is the reactive site for this transformation. The reaction facilitates the introduction of a wide array of nitrogen-containing functional groups. The choice of palladium precatalyst, phosphine ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. nih.gov For instance, sterically hindered phosphine ligands, such as those from the XPhos family, in combination with a strong base like sodium tert-butoxide, are often effective in promoting the coupling of aryl bromides. nih.gov

A general representation of the Buchwald-Hartwig amination of this compound is depicted below:

Scheme 1: General Buchwald-Hartwig Amination of this compound

[Image of the reaction scheme for Buchwald-Hartwig amination of this compound with a generic amine R2NH, palladium catalyst, ligand, and base to form the corresponding N-substituted aminonaphthalene derivative.]

The reaction's success hinges on the careful selection of catalytic systems, which have evolved through several "generations," each expanding the scope and applicability of the transformation. wikipedia.org The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst System Component | Example | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.org |

| Phosphine Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and the catalyst-amine adduct. nih.gov |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.org |

Copper-Catalyzed C-O and C-N Bond Formations

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative and complement to palladium-catalyzed methods for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nsf.gov These reactions are particularly useful for coupling aryl halides with alcohols, phenols, and amines.

For this compound, the aryl bromide can undergo copper-catalyzed coupling with various nucleophiles. For instance, reaction with an alcohol or phenol (B47542) in the presence of a copper catalyst and a suitable base can lead to the formation of a new ether linkage at the C-1 position. Similarly, coupling with an amine or an amide can furnish the corresponding N-arylated product. nih.gov

The conditions for these reactions typically involve a copper(I) salt, such as CuI or CuCl, often in the presence of a ligand like 1,10-phenanthroline (B135089) or N,N,N',N'-tetramethylethylenediamine (TMEDA), and a base such as potassium phosphate (B84403) or cesium carbonate. nih.gov The reactions are generally conducted at elevated temperatures in polar aprotic solvents like DMSO or DMF.

Table 2: Examples of Copper-Catalyzed Coupling Reactions

| Coupling Partner | Product Type | Catalyst System Example |

| Alcohol (R-OH) | Aryl Ether (C-O bond) | CuI, 1,10-phenanthroline, K₃PO₄ |

| Amine (R₂NH) | Aryl Amine (C-N bond) | CuCl, TMEDA, NaN₃ (in a three-component reaction) nih.gov |

Recent advancements have also explored the use of visible light to facilitate copper-catalyzed C-O bond formations, which can overcome some of the challenges associated with traditional thermal methods, such as the need for high temperatures. nsf.gov

Transition-Metal-Free Coupling Strategies

While transition-metal-catalyzed reactions are highly effective, the development of transition-metal-free coupling strategies is an area of growing interest due to the potential for reduced cost, toxicity, and metal contamination of products. acs.org These methods often rely on the use of strong bases to promote the coupling of aryl halides with various partners.

One such strategy involves base-promoted homolytic aromatic substitution (BHAS), where a strong base like potassium tert-butoxide (KOtBu) can mediate the coupling of aryl halides with arenes or heteroarenes. acs.org While less common for generating C-N or C-O bonds directly from this compound without a specific coupling partner designed for this mechanism, the underlying principles are relevant to the broader reactivity of aryl halides.

Another approach involves the generation of highly reactive intermediates, such as arynes. masterorganicchemistry.com Treatment of an aryl halide with a very strong base can lead to an elimination-addition sequence via a benzyne-like intermediate, although this is more common for aryl halides without activating or deactivating groups positioned to favor other pathways.

More recently, transition-metal-free couplings of boronic acids and their derivatives have been developed, expanding the toolkit for C-C bond formation without the need for palladium or copper catalysts. nih.govrsc.org These reactions often proceed through different mechanistic pathways, sometimes involving radical intermediates. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Brominated Naphthalene Moiety

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for the functionalization of aromatic rings. fishersci.co.uk In this process, a nucleophile replaces a leaving group on the aromatic substrate. The feasibility and rate of SNA_r are highly dependent on the electronic nature of the aromatic ring. The reaction is generally favored when the ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. nih.gov

In the case of this compound, the naphthalene system itself is electron-rich, and the benzyloxy group is an electron-donating group. There are no strong EWGs to activate the ring towards classical SNA_r. Therefore, direct displacement of the bromide by a nucleophile via a standard addition-elimination mechanism is expected to be challenging and require harsh reaction conditions.

However, nucleophilic substitution can sometimes proceed through an alternative pathway known as the benzyne (B1209423) mechanism (elimination-addition). masterorganicchemistry.comyoutube.com This mechanism involves the initial deprotonation of a hydrogen atom adjacent to the leaving group by a very strong base (e.g., NaNH₂), followed by elimination of the leaving group to form a highly reactive aryne intermediate. The nucleophile then adds to the aryne, followed by protonation, to give the substitution product. A key feature of the benzyne mechanism is that it can lead to a mixture of regioisomers, as the nucleophile can attack either of the two carbons of the formal triple bond. masterorganicchemistry.com

Given the structure of this compound, a strong base could potentially abstract a proton from the C-2 position, leading to a naphthal-yne intermediate. Subsequent nucleophilic attack could then regenerate the substituted naphthalene system.

Radical Reactions Involving the Aryl Bromide Functionality

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in a variety of transformations. These radical reactions are typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), upon heating or photolysis, in the presence of a radical mediator. uchicago.edu

A common and synthetically useful radical reaction is the reduction of the aryl bromide to the corresponding arene (hydrodehalogenation). This is often achieved using a tin hydride reagent, such as tri-n-butyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a chain mechanism where the tri-n-butyltin radical abstracts the bromine atom from the aryl bromide to form an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the reduced product and regenerate the tin radical, which continues the chain.

Scheme 2: Radical-Mediated Reduction of the Aryl Bromide

Aryl radicals generated from this compound can also participate in intermolecular or intramolecular addition reactions to double or triple bonds, forming new carbon-carbon bonds. These radical cyclization and addition reactions are powerful tools for the construction of complex molecular architectures. libretexts.org

Transformations and Manipulation of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl function. The choice of a protecting group is critical in multi-step synthesis, and its selective removal (deprotection) is an essential transformation. organic-chemistry.org

Chemoselective Deprotection Strategies (e.g., Hydrogenolysis)

The benzyl (B1604629) ether linkage is susceptible to cleavage under various conditions, allowing for the unmasking of the phenol. One of the most common and mildest methods for debenzylation is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds with high chemoselectivity, often leaving other functional groups, such as the aryl bromide, intact. The products of this reaction are the corresponding phenol and toluene. organic-chemistry.org

Scheme 3: Hydrogenolysis of the Benzyloxy Group

Alternative deprotection methods are available for substrates that are sensitive to hydrogenation conditions. These include treatment with strong acids or Lewis acids. For instance, boron trichloride (B1173362) (BCl₃) is effective for cleaving aryl benzyl ethers, often at low temperatures. researchgate.net The efficiency of this Lewis acid-mediated debenzylation can be enhanced by the use of a cation scavenger, such as pentamethylbenzene, to trap the benzyl cation generated during the reaction, thereby preventing side reactions like Friedel-Crafts benzylation of other aromatic rings in the molecule. researchgate.net

Table 3: Common Deprotection Methods for Aryl Benzyl Ethers

| Reagent/Method | Conditions | Notes |

| H₂, Pd/C | Typically room temperature to moderate heat, atmospheric or higher pressure of H₂. organic-chemistry.org | Mild and highly chemoselective. May affect other reducible functional groups. |

| BCl₃ | Low temperature (e.g., -78 °C to room temperature) in an inert solvent like CH₂Cl₂. researchgate.net | Strong Lewis acid. Effective for substrates incompatible with hydrogenolysis. |

| TFA / Cation Scavenger | Trifluoroacetic acid with a scavenger like thioanisole (B89551) or pentamethylbenzene. researchgate.net | Acid-catalyzed cleavage. Scavenger prevents side reactions. |

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Complex Polycyclic Aromatic and Heteroaromatic Systems Utilizing 3-(Benzyloxy)-1-bromonaphthalene as a Building Block

While the direct application of this compound in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems is not extensively documented in publicly available scientific literature, its structure is amenable to several established synthetic strategies. The bromine atom at the 1-position is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of extended aromatic systems.

For instance, Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids or esters could provide a straightforward route to 1-aryl-3-(benzyloxy)naphthalenes. Subsequent intramolecular cyclization or further intermolecular coupling reactions could then be employed to build up the desired polycyclic framework. Similarly, Sonogashira coupling with terminal alkynes would yield 1-alkynyl-3-(benzyloxy)naphthalenes, which are versatile intermediates for the synthesis of larger aromatic systems through cyclization reactions.

The benzyloxy group serves as a protected hydroxyl group, which can be deprotected at a later stage to introduce additional functionality or to modulate the electronic properties of the final polycyclic system. This protecting group strategy is crucial in multi-step syntheses to avoid unwanted side reactions.

A hypothetical reaction scheme illustrating the potential of this compound in the synthesis of a generic polycyclic aromatic system is presented below:

| Reactant 1 | Reactant 2 | Coupling Reaction | Intermediate | Subsequent Reaction | Product |

| This compound | Arylboronic acid | Suzuki-Miyaura | 1-Aryl-3-(benzyloxy)naphthalene | Intramolecular C-H activation/cyclization | Polycyclic Aromatic Hydrocarbon |

| This compound | Terminal alkyne | Sonogashira | 1-Alkynyl-3-(benzyloxy)naphthalene | Cyclization/Aromatization | Polycyclic Aromatic Hydrocarbon |

Application in the Construction of Natural Product Cores and Analogues

Naphthalene (B1677914) and its derivatives are common structural motifs in a variety of natural products with diverse biological activities. While specific examples of the direct use of this compound in the total synthesis of natural products are not readily found in the literature, its potential as a key intermediate can be inferred.

Many natural products, such as certain lignans and alkaloids, contain a substituted naphthalene core. The synthetic utility of this compound would lie in its ability to introduce a C1-substituted, C3-oxygenated naphthalene unit into a larger molecular framework. The benzyloxy group can be readily cleaved under various conditions to provide the free hydroxyl group, which is a common feature in many natural products.

| Synthetic Step | Reagents and Conditions | Intermediate/Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid, Pd catalyst, Base | 1-Aryl-3-(benzyloxy)naphthalene |

| Debenzylation | H₂, Pd/C or BBr₃ | 1-Aryl-3-hydroxynaphthalene (Natural Product Core) |

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold

The naphthalene scaffold is a key component in many advanced functional materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors, due to its rigid, planar structure and favorable electronic properties. The substitution pattern of this compound offers opportunities for the design and synthesis of novel functional materials.

The bromo- and benzyloxy- functionalities allow for the incorporation of the naphthalene unit into polymeric structures or larger conjugated molecules. For instance, polymerization of a bifunctional monomer derived from this compound could lead to the formation of novel conjugated polymers with potential applications in organic electronics. The benzyloxy group could be retained to influence the solubility and processing of the material, or it could be deprotected to the hydroxyl group to tune the electronic properties or to serve as a site for further functionalization, such as the attachment of sensor moieties.

The synthesis of discrete, well-defined functional molecules is also a possibility. For example, coupling of this compound with other aromatic units could lead to the creation of novel fluorophores with tailored absorption and emission properties. The position of the substituents on the naphthalene ring would influence the electronic transitions and thus the photophysical properties of the resulting molecule.

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization of a bifunctional monomer derived from this compound | Organic Electronics |

| Fluorescent Dyes | Cross-coupling with other aromatic systems | Fluorescent Sensors, OLEDs |

| Liquid Crystals | Incorporation of the rigid naphthalene core into mesogenic structures | Display Technologies |

Stereoselective Transformations and Chiral Auxiliary Development based on Naphthalene Frameworks

The development of stereoselective transformations and the design of chiral auxiliaries are crucial areas of modern organic synthesis. While there is no specific mention in the literature of this compound being used directly in stereoselective transformations or as a chiral auxiliary, the inherent chirality of certain atropisomeric biaryl systems derived from 1-substituted naphthalenes suggests a potential avenue for research.

If a bulky group is introduced at the 1-position of the naphthalene ring, rotation around the C-C bond connecting the naphthalene and the substituent can be restricted, leading to atropisomerism. If the substituents at the ortho-positions of the aryl group are different, the resulting biaryl system can be chiral.

In this context, this compound could serve as a precursor to such chiral biaryl compounds. For example, a Suzuki-Miyaura coupling with a suitably substituted arylboronic acid could generate a chiral biaryl scaffold. The benzyloxy group at the 3-position could then be modified to introduce a functional group that can direct a subsequent stereoselective reaction or act as a handle for separating the enantiomers.

Furthermore, the development of chiral ligands based on the naphthalene framework is a well-established field. While this compound itself is not chiral, it could be a starting material for the synthesis of more complex, chiral naphthalene-based ligands for asymmetric catalysis.

| Concept | Approach | Potential Outcome |

| Atropisomeric Biaryls | Suzuki-Miyaura coupling with a sterically hindered arylboronic acid | Synthesis of a chiral scaffold |

| Chiral Ligand Synthesis | Multi-step synthesis starting from this compound | Development of new ligands for asymmetric catalysis |

| Chiral Auxiliary | Derivatization of the benzyloxy group to a chiral moiety | Application in diastereoselective reactions |

Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 1 Bromonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3-(Benzyloxy)-1-bromonaphthalene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The benzylic methylene (B1212753) protons (-CH₂-) are characteristically found in the range of δ 5.0-5.5 ppm.

The exact chemical shifts and coupling constants are influenced by the substitution pattern on the naphthalene ring. For instance, in related naphthalimide derivatives, the chemical shifts of aromatic protons are sensitive to the electronic nature of the substituents. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Naphthalene and Benzyl Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Naphthalene Aromatic Protons | 7.2 - 8.2 |

| Benzyl Aromatic Protons | 7.3 - 7.5 |

| Benzylic Methylene Protons (O-CH₂) | ~5.2 |

Note: The specific chemical shifts for this compound may vary depending on the solvent and experimental conditions. Data is generalized from typical values for similar structures.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The benzyloxy and bromo substituents on the naphthalene ring significantly influence the chemical shifts of the surrounding carbon atoms. The carbon atom attached to the bromine (C-1) is expected to be in the range of δ 115-125 ppm, while the carbon attached to the benzyloxy group (C-3) would appear further downfield, typically around δ 155-160 ppm. The benzylic methylene carbon signal is usually observed around δ 70 ppm.

In a study of related 2-(n-alkylamino)-3R-naphthalene-1,4-diones, the chemical shifts of the carbon atoms in the naphthalene ring were found to be sensitive to the nature of the substituent at the C-3 position. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br (C1) | 118 |

| C-O (C3) | 157 |

| Naphthalene Aromatic Carbons | 110 - 135 |

| Benzyl Aromatic Carbons | 127 - 136 |

| Benzylic Methylene Carbon (O-CH₂) | 71 |

| Quaternary Naphthalene Carbons | 128 - 134 |

Note: These are predicted values and can vary based on the specific molecule and experimental conditions.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons within the naphthalene and benzyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduyoutube.com This is particularly useful for distinguishing between the numerous aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com It is crucial for identifying quaternary carbons and for confirming the connection between the benzyloxy group and the naphthalene ring, as well as the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. science.govyoutube.com This can be used to confirm the conformation of the benzyloxy group relative to the naphthalene ring system.

These advanced techniques, when used in combination, provide a powerful toolkit for the complete and accurate structural elucidation of this compound and its derivatives. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. savemyexams.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). rsc.org

The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through several key pathways:

Loss of a benzyl radical ([M - C₇H₇]⁺): Cleavage of the benzylic C-O bond would result in a prominent fragment corresponding to the bromonaphthoxy cation.

Formation of the tropylium (B1234903) ion (C₇H₇⁺): The benzyl group itself can rearrange to form the stable tropylium cation at m/z 91.

Loss of a bromine atom ([M - Br]⁺): This would lead to a fragment corresponding to the benzyloxynaphthalene cation.

Cleavage of the ether bond: Fragmentation can also occur at the O-naphthalene bond, although this is generally less favorable than benzylic cleavage. miamioh.edu

The analysis of these fragmentation patterns provides valuable confirmation of the proposed structure. libretexts.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. rsc.orgscielo.brnih.govhoriba.com

For this compound, the key vibrational modes would include:

C-O-C stretching: The ether linkage would give rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically strong in the IR spectrum and appears in the region of 1275-1200 cm⁻¹. The symmetric stretch is often weaker in the IR but may be stronger in the Raman spectrum, appearing around 1050-1020 cm⁻¹.

Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene and benzene (B151609) rings.

C-Br stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

In a study on 2-bromo-6-methoxynaphthalene, the FT-IR and FT-Raman spectra were used to identify the characteristic vibrations of the substituted naphthalene system. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups. horiba.comnih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Unambiguous confirmation of the connectivity: It would definitively establish the positions of the bromo and benzyloxy groups on the naphthalene ring.

Detailed conformational information: The analysis would reveal the dihedral angles describing the orientation of the benzyloxy group relative to the naphthalene plane.

Intermolecular interactions: It would show how the molecules pack in the solid state, revealing any π-π stacking interactions between the aromatic rings or other non-covalent interactions.

While no specific crystal structure for this compound is publicly available, studies on related brominated naphthalene derivatives and molecules with benzyloxy groups provide insights into the expected structural features. nih.govnih.gov For instance, in the crystal structure of related compounds, the planarity of the naphthalene ring system and the specific bond angles involving the substituents are key parameters determined. nih.gov

Theoretical and Computational Studies on 3 Benzyloxy 1 Bromonaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently employed to investigate the properties of aromatic compounds. epstem.netnih.gov Methods like the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), are commonly used for optimizing molecular geometries and calculating a wide range of properties. epstem.netaun.edu.eg

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-(Benzyloxy)-1-bromonaphthalene, this process involves minimizing the energy of the system to find its ground-state conformation. The key structural features include the rigid, planar naphthalene (B1677914) core, the bromine substituent, and the flexible benzyloxy group (-O-CH₂-Ph).

The primary source of conformational flexibility arises from the rotation around the C(naphthalene)-O and O-CH₂ bonds. Theoretical calculations can map the potential energy surface associated with the torsion angle of the benzyloxy group to identify the most stable conformer(s) and the energy barriers between them. The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles.

Interactive Table: Predicted Geometrical Parameters for this compound

This table presents hypothetical, yet plausible, optimized geometrical parameters calculated at the B3LYP/6-31G(d,p) level of theory, based on typical values for similar molecular fragments. epstem.net

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C1-Br | 1.91 Å |

| Bond Length | C3-O | 1.37 Å |

| Bond Length | O-C(benzyl) | 1.43 Å |

| Bond Angle | C2-C1-Br | 121.5° |

| Bond Angle | C4-C3-O | 118.0° |

| Bond Angle | C3-O-C(benzyl) | 117.5° |

| Dihedral Angle | C4-C3-O-C(benzyl) | ~60° (gauche) |

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. youtube.com

HOMO: Represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich naphthalene ring system.

LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to have significant contributions from the antibonding π* orbitals of the naphthalene core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms. nih.gov

Interactive Table: Calculated Electronic Properties

This table shows representative DFT-calculated electronic properties.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low reactivity |

Computational methods are invaluable for exploring potential reaction pathways. Given the C-Br bond, a common reaction for this molecule would be a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Studies on the related 1-bromonaphthalene (B1665260) have shown that reactions can proceed via a radical nucleophilic substitution (Sʀɴ1) mechanism. researchgate.net

DFT calculations can be used to model such a reaction pathway for this compound. This involves:

Identifying all reactants, intermediates, and products.

Locating the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Confirming the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This analysis provides a step-by-step understanding of how bonds are broken and formed, offering insights that are difficult to obtain experimentally.

DFT can accurately predict various spectroscopic properties, which is essential for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov Calculated values are typically compared to experimental data, and a high degree of correlation confirms the proposed structure. nih.govresearchgate.net Theoretical calculations can help assign complex spectra and resolve structural ambiguities. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. epstem.net These calculations yield a theoretical IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison. ed.ac.uk This helps in assigning specific vibrational modes, such as the C-O ether stretch or the aromatic C-H stretches. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λₘₐₓ) and intensities in a UV-Vis spectrum. manchester.ac.uk For this compound, the spectrum is expected to be dominated by intense π→π* transitions originating from the naphthalene chromophore.

Interactive Table: Predicted Spectroscopic Data

This table provides representative predicted spectroscopic values.

| Spectrum | Feature | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift | ~127 ppm | C1-Br |

| ¹H NMR | Chemical Shift | ~7.5 ppm | Naphthalene Protons |

| IR | Vibrational Frequency | ~1250 cm⁻¹ | Ar-O-C Asymmetric Stretch |

| IR | Vibrational Frequency | ~3060 cm⁻¹ | Aromatic C-H Stretch |

| UV-Vis | Absorption Max (λₘₐₓ) | ~290 nm | π→π* transition |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time within a larger system, such as in a solvent or a condensed phase. dntb.gov.uagithub.io An MD simulation for this compound could reveal:

Solvation Effects: How solvent molecules (e.g., water, chloroform) arrange around the solute and how this affects its conformation.

Conformational Dynamics: The accessible rotational states of the benzyloxy group in solution and the timescale of transitions between them.

Intermolecular Interactions: In a simulation of multiple molecules, one could observe and quantify non-covalent interactions like π-π stacking between the naphthalene and benzyl (B1604629) rings of adjacent molecules, which would be crucial for understanding its properties in the solid state or in concentrated solutions. aun.edu.eg

Quantitative Structure-Reactivity Relationships and Design Principles from Computational Data

The data generated from quantum chemical calculations serve as powerful molecular descriptors for developing Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models. Descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges can be correlated with experimentally observed properties like reaction rates or biological activity.

For this compound, these computational insights can establish design principles. For instance, by understanding how substituents alter the HOMO-LUMO gap, one could rationally design derivatives with tailored electronic properties for applications in organic electronics. Similarly, analyzing the MEP could guide the synthesis of derivatives with enhanced binding affinity for a specific biological target, demonstrating the synergy between computational prediction and experimental chemistry. nih.govrsc.org

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Catalytic Systems for Further Functionalization of Bromonaphthalene Derivatives

The functionalization of bromonaphthalene derivatives, including 3-(benzyloxy)-1-bromonaphthalene, heavily relies on catalytic systems. A primary area of future research will be the development of novel and more efficient catalysts for cross-coupling reactions. While palladium-based catalysts are widely used for reactions like the Suzuki-Miyaura coupling, there is a continuous drive to discover catalysts that offer higher yields, operate under milder conditions, and exhibit greater tolerance to a wider range of functional groups. organic-chemistry.orgacs.orgresearchgate.net

Recent advancements have seen the use of robust acenaphthoimidazolylidene palladium complexes, which have shown high efficiency in Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates. organic-chemistry.org These catalysts can achieve excellent yields with low catalyst loadings. organic-chemistry.org Research is also exploring the use of naphthalene-based polymers as supports for palladium catalysts, which have demonstrated high efficiency and selectivity in Suzuki cross-coupling reactions. epfl.ch The development of catalysts based on less expensive and more abundant metals is another important avenue. Furthermore, the exploration of mechanochemical methods, which can reduce or eliminate the need for solvents, is a growing area of interest. mdpi.com

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, and the synthesis of naphthalene (B1677914) derivatives is no exception. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater scalability. For the synthesis of compounds like this compound and its subsequent functionalization, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity. rsc.org

Future research will likely focus on designing and optimizing flow reactors for specific reactions involving bromonaphthalenes. This includes the development of packed-bed reactors with immobilized catalysts for continuous cross-coupling reactions. rsc.org Researchers have already demonstrated the successful use of twin-screw extrusion for the continuous catalyzed bromination of naphthalene. researchgate.net The integration of in-line analytical techniques for real-time monitoring and process optimization will also be crucial for the industrial-scale production of these compounds. researchoutreach.org

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Naphthalene Chemistry

Exploration of New Biotechnological and Biomedical Applications of Functionalized Naphthalenes

Functionalized naphthalenes are known to exhibit a wide range of biological activities, and there is a growing interest in exploring their potential in biotechnology and medicine. lifechemicals.comchemistryviews.org The naphthalene scaffold is present in numerous natural products and approved drugs. lifechemicals.comresearchgate.net Future research will focus on synthesizing and screening libraries of novel naphthalene derivatives, including those derived from this compound, for various therapeutic targets.

The development of naphthalene-based fluorescent probes for biological imaging is a promising area. mdpi.com For instance, functionalized naphthalenes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, allowing for the visualization of cellular processes. mdpi.com Furthermore, the unique photophysical properties of some naphthalene derivatives make them suitable for applications in photodynamic therapy. The synthesis of new naphthalene-based compounds with enhanced biocompatibility and targeted delivery mechanisms will be a key focus of future biomedical research.

Advancements in Sustainable and Environmentally Benign Synthetic Routes for Naphthalene-Based Compounds

There is a strong global push towards developing more sustainable and environmentally friendly chemical processes. In the context of naphthalene chemistry, this translates to a focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Future research will prioritize the development of "green" synthetic routes for compounds like this compound.

This includes the use of greener brominating agents and the development of catalytic systems that can operate in water or other environmentally benign solvents. rsc.orgpatsnap.com For example, a method for the hydrothermal synthesis of perylene (B46583) and naphthalene bisimides in water has been reported, which avoids the need for organic solvents and catalysts. rsc.org The principles of atom economy will also be a key consideration, with a preference for reactions that incorporate a maximum number of atoms from the reactants into the final product. The development of synthetic methods that utilize renewable feedstocks and energy sources, such as light-triggered reactions, will also contribute to the sustainability of naphthalene chemistry. researchoutreach.org

常见问题

Q. What are the standard synthetic routes for 3-(Benzyloxy)-1-bromonaphthalene, and how are critical intermediates characterized?

Methodological Answer: The synthesis typically involves bromination at the 1-position of a naphthalene derivative followed by benzyloxy group introduction. A key intermediate, 1-bromonaphthalene, can be synthesized via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The benzyloxy group is introduced via nucleophilic substitution or Ullmann coupling. Critical intermediates are characterized using:

- NMR spectroscopy : Aromatic proton signals (δ 7.2–8.5 ppm) and benzyloxy CH₂ (δ 4.5–5.0 ppm) confirm substitution patterns.

- GC-MS : To verify purity and molecular ion peaks (e.g., m/z 297 for C₁₇H₁₃BrO).

- Melting point analysis : Consistency with literature values (e.g., 78–81°C for brominated intermediates) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns for bromine (1:1 ratio for M⁺ and M+2 peaks).

- FT-IR spectroscopy : Confirms C-Br (550–600 cm⁻¹) and benzyl ether C-O (1200–1250 cm⁻¹) stretches.

- HPLC with UV detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.

- X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., bond angles and Br positioning) .

Q. Table 1: Key Physical Properties of 1-Bromonaphthalene Derivatives

| Property | 1-Bromonaphthalene | 1-Bromo-2-naphthol |

|---|---|---|

| Molecular Weight (g/mol) | 207.07 | 233.07 |

| Boiling Point (°C) | 281 | 130 (decomp.) |

| Solubility | Miscible in CHCl₃ | Soluble in ethanol |

| Refractive Index (nD²⁰) | 1.658 | 1.483 |

| Data sourced from empirical studies . |

Q. What are the key stability considerations and handling precautions for this compound in laboratory settings?

Methodological Answer:

- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation of the benzyloxy group.

- Thermal stability : Avoid heating above 150°C; decomposition releases toxic HBr gas.

- Reactivity : Bromine can undergo unintended substitution in polar aprotic solvents (e.g., DMF). Use dry conditions for reactions.

- Safety protocols : PPE (gloves, goggles) and fume hoods are mandatory. Medical observation is recommended post-exposure due to delayed toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination at the 1-position of naphthalene derivatives?

Methodological Answer: Discrepancies in yields (e.g., 40–85%) arise from competing 2-substitution or over-bromination. Strategies include:

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor 1-bromination, while higher temps (>25°C) increase 2-isomer formation.

- Catalyst optimization : FeBr₃ vs. AlBr₃ alters electrophilicity; AlBr₃ reduces di-bromination byproducts.

- In situ monitoring : Use Raman spectroscopy to track Br₂ consumption and intermediate formation .

Q. What advanced strategies exist for functionalizing this compound to introduce carboxyl or aldehyde groups?

Methodological Answer:

- Rosenmund–von Braun reaction : Replace Br with nitrile using CuCN in DMF at 120°C, followed by reduction (LiAlH₄) to aldehyde .

- Oxidative pathways : Treat with Ag₂O (from AgNO₂/NaOH) to oxidize aldehyde intermediates to carboxylic acids .

- Protection-deprotection : Use TBDMS-Cl to protect hydroxyl groups during functionalization, minimizing side reactions .

Q. How is this compound utilized in the design of bioactive molecules, such as tubulin polymerization inhibitors?

Methodological Answer: The benzyloxy group enhances lipophilicity, aiding membrane penetration. Case study:

- Pyrazole-chalcone hybrids : this compound is coupled with hydrazine derivatives to form pyrazole cores. These inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM) by binding to the colchicine site, as shown in molecular docking (PDB: 1SA0).

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Br) improve cytotoxicity against MCF-7 breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。